molecular formula C22H26N6O3 B2575619 1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900258-03-9

1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2575619
CAS No.: 900258-03-9
M. Wt: 422.489
InChI Key: UILRQQSNOVFWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical reagent intended for non-human research applications exclusively. This compound is part of the imidazo[2,1-f]purine-dione chemical class, which has been identified in scientific research as a scaffold of significant interest for medicinal chemistry and pharmacology, particularly in the development of ligands for central nervous system (CNS) targets . The molecular structure incorporates a morpholinoethyl chain at the 3-position, a modification designed to influence the molecule's physicochemical properties and its interaction with biological systems. The core imidazopurine-dione structure is structurally analogous to purine-based molecules, which are fundamental in numerous biological processes. Researchers are exploring these derivatives primarily for their potential as tools in neuropharmacology. Specific derivatives within this chemical class have demonstrated affinity for serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7 in preclinical studies, suggesting their utility in investigating pathways related to psychiatric and neurological disorders . The presence of the p-tolyl (4-methylphenyl) group at the 8-position is a key hydrophobic moiety that is critical for receptor binding affinity and selectivity, a design principle supported by research on similar structures . The morpholino group is a common pharmacophore known to contribute to favorable solubility and metabolic stability profiles. This product is offered for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Strict adherence to safe laboratory handling procedures is required.

Properties

IUPAC Name

4,7-dimethyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-15-4-6-17(7-5-15)28-16(2)14-27-18-19(23-21(27)28)24(3)22(30)26(20(18)29)9-8-25-10-12-31-13-11-25/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILRQQSNOVFWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,7-Dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopurine derivatives. Its unique structure, characterized by multiple substituents, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex imidazo[2,1-f]purine core with specific substituents:

  • 1 and 7 positions : Methyl groups
  • 3 position : Morpholinoethyl group
  • 8 position : p-Tolyl group

This structural arrangement contributes to its unique chemical properties and biological activities.

Table 1: Structural Features

PositionSubstituentDescription
1MethylEnhances lipophilicity
7MethylContributes to stability
3MorpholinoethylPotential for receptor interaction
8p-TolylModulates biological activity

Research indicates that 1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits significant activity as a partial agonist at the serotonin 5-HT1A receptor. This receptor is crucial in regulating mood and anxiety, making it a target for antidepressant therapies. The compound's interaction with this receptor may lead to antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders .

Pharmacological Profiles

The pharmacological profiles of this compound have been assessed through various studies:

  • Antidepressant Activity : Animal studies demonstrate that the compound can produce effects similar to established antidepressants .
  • Cytotoxicity : Preliminary evaluations indicate that it may exhibit cytotoxic properties against certain cancer cell lines, although further research is needed to elucidate these effects .

Case Study 1: Antidepressant Effects

In a study examining the antidepressant-like effects of various imidazopurine derivatives, 1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione was found to significantly reduce immobility time in the forced swim test (FST), a common model for assessing antidepressant efficacy. The results indicated a dose-dependent response, supporting its potential as a therapeutic agent for depression .

Case Study 2: Cytotoxic Evaluation

A cytotoxicity assay conducted on several cancer cell lines revealed that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7). The IC50 value obtained was comparable to other known chemotherapeutic agents, indicating its potential as an anticancer agent .

Comparative Analysis with Related Compounds

The biological activity of 1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be contrasted with other structurally similar compounds:

Table 2: Comparison of Biological Activities

Compound NameBiological ActivityIC50 (nM)
1,7-DimethylxanthineCaffeine-like effectsNot specified
8-EthyltheophyllineBronchodilatorNot specified
1,7-Dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl) Antidepressant-like effectsNot specified
3-Morpholinoethylxanthine Different pharmacological propertiesNot specified

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The table below summarizes key structural variations and pharmacological properties of analogous imidazo[2,1-f]purine-2,4-dione derivatives:

Compound Name & Identifier Substituents (Position) Receptor Affinity (Ki) Functional Activity Key Findings
Target Compound 3-(2-Morpholinoethyl), 8-(p-Tolyl) Not reported Inferred from analogs Likely targets 5-HT1A/5-HT7 receptors; potential PDE inhibition.
AZ-853 8-[4-(4-(2-Fluorophenyl)piperazinyl)butyl] 5-HT1A: 0.6 nM Partial agonist Stronger antidepressant effect due to superior brain penetration; α1-adrenolytic side effects (e.g., hypotension).
AZ-861 8-[4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl] 5-HT1A: 0.2 nM Stronger agonist Higher 5-HT1A affinity but weaker brain penetration; fewer cardiovascular side effects.
Compound 3i 8-[5-(4-(2-Fluorophenyl)piperazinyl)pentyl] 5-HT1A/5-HT7 dual affinity Antidepressant, anxiolytic Effective at low doses (2.5 mg/kg); moderate metabolic stability.
Compound 5 () 8-[4-(6,7-Dimethoxy-3,4-dihydroisoquinolinyl)butyl] 5-HT1A, D2 receptors PDE4B/PDE10A inhibitor Hybrid activity targeting multiple pathways; promising for mechanistic studies.

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